

# chemical structure and IUPAC name of 3-Fluoro-5-iodophenol

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## Compound of Interest

Compound Name: 3-Fluoro-5-iodophenol

Cat. No.: B1532797

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## An In-depth Technical Guide: 3-Fluoro-5-iodophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical structure, properties, synthesis, and applications of **3-Fluoro-5-iodophenol**. As a halogenated phenol, this compound represents a versatile building block in medicinal chemistry and materials science, offering unique reactivity and property-modulation capabilities.

## Chemical Identity and Molecular Structure

**3-Fluoro-5-iodophenol** is an aromatic organic compound characterized by a phenol ring substituted with both a fluorine and an iodine atom at the meta positions relative to the hydroxyl group. This substitution pattern imparts specific chemical properties that are highly valuable in organic synthesis.

## IUPAC Nomenclature and Key Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for **3-Fluoro-5-iodophenol** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	3-fluoro-5-iodophenol	[1][2][3]
CAS Number	939771-60-5	[1][2][4][5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FIO	[1][4]
InChI Key	OGZQPUORKLLIGI-UHFFFAOYSA-N	[1][2][3]
Canonical SMILES	<chem>C1=C(C=C(C=C1F)I)O</chem>	[1]

## Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interaction with biological systems.

Caption: 2D structure of **3-Fluoro-5-iodophenol**.

## Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are foundational for its application in experimental work, guiding decisions on purification, handling, and structural elucidation.

### Physicochemical Data

Property	Value	Source(s)
Molecular Weight	238.00 g/mol	[1][2][4]
Appearance	Solid or liquid; may appear as a white crystalline powder	[2][6][7]
Storage Conditions	Store at 2-8°C, sealed in a dry, dark place	[2]

## Anticipated Spectroscopic Profile

While proprietary vendor data is common, the expected spectroscopic features for **3-Fluoro-5-iodophenol** can be reliably predicted based on its structure. These predictions are essential for

quality control and reaction monitoring. For experimental spectra, consulting a comprehensive database such as the SDBS is recommended.[8]

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). Each signal will correspond to one of the protons on the benzene ring. The splitting patterns will be complex due to proton-proton (ortho- and meta-coupling) and proton-fluorine coupling.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display six unique signals for the six carbons of the aromatic ring. The carbon atom bonded to the fluorine will show a large coupling constant ( $^1\text{JCF}$ ), and other carbons will show smaller long-range couplings ( $^2\text{JCF}$ ,  $^3\text{JCF}$ ), which are diagnostic for identifying the fluorine substitution pattern.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected, including a broad peak around  $3200\text{-}3600\text{ cm}^{-1}$  for the O-H stretch of the phenol, sharp peaks around  $1450\text{-}1600\text{ cm}^{-1}$  for the aromatic C=C stretching, and a strong band around  $1200\text{-}1300\text{ cm}^{-1}$  for the C-O stretching.
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion ( $\text{M}^+$ ) peak at  $m/z \approx 238$ . The presence of iodine ( $^{127}\text{I}$  is 100% abundant) gives a very characteristic and easily identifiable molecular ion peak without a complex isotopic pattern from the halogen itself.

## Synthesis and Mechanistic Insights

A robust and scalable synthetic route is paramount for the utilization of any chemical building block. A common and reliable method for synthesizing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt.

### Exemplary Synthetic Protocol: Diazotization of 3-Fluoro-5-iodoaniline

This protocol describes a well-established transformation that is readily adaptable for **3-Fluoro-5-iodophenol**. The causality behind each step is explained to provide a deeper understanding of the process. This general approach is documented for related fluorinated anilines.[9]

#### Step 1: Diazonium Salt Formation

- In a three-neck flask equipped with a mechanical stirrer and thermometer, add 3-fluoro-5-iodoaniline to a dilute aqueous solution of a strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ).
- Cool the resulting slurry to 0-5 °C in an ice-salt bath. Causality: Low temperatures are critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
- Slowly add a pre-chilled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise, ensuring the internal temperature does not exceed 5 °C. Causality: The reaction of the primary amine with nitrous acid (formed in situ from  $\text{NaNO}_2$  and the strong acid) generates the electrophilic nitrosonium ion ( $\text{NO}^+$ ), which is attacked by the amine to form the diazonium salt.
- Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion.

#### Step 2: Hydrolysis of the Diazonium Salt

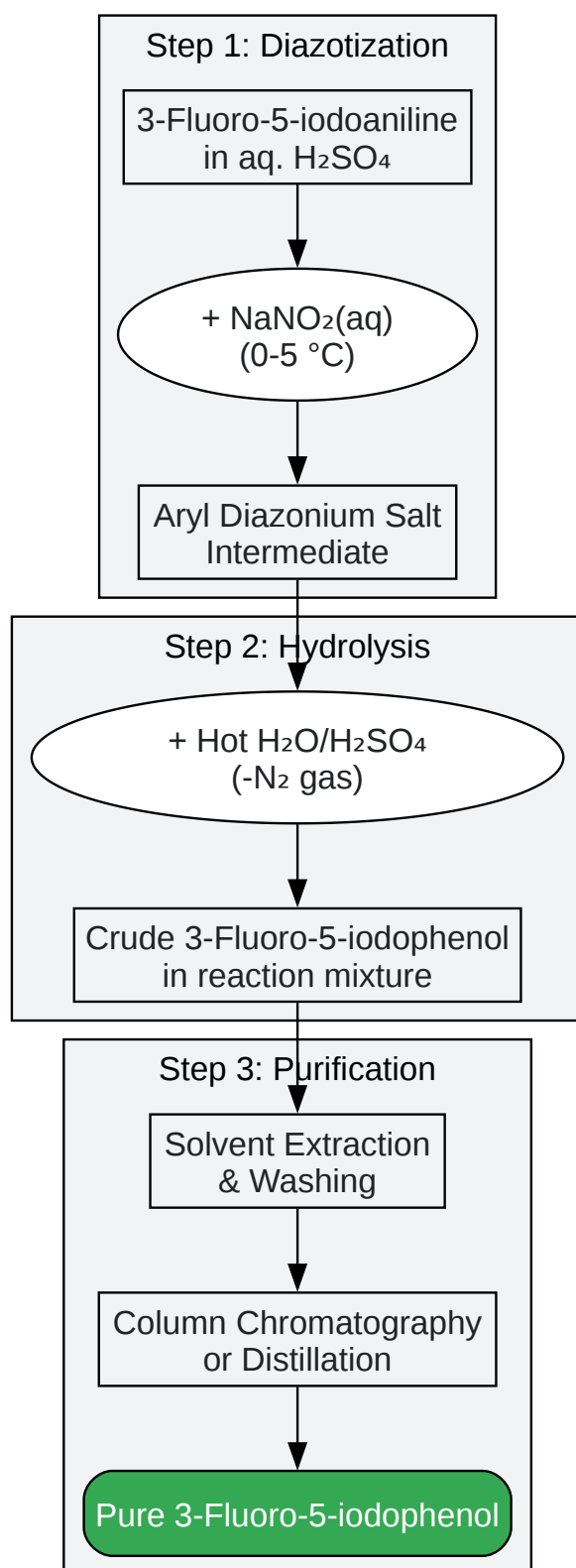
- In a separate vessel, prepare a solution of aqueous sulfuric acid, optionally containing a copper(II) sulfate catalyst. Heat this solution to boiling.
- Slowly add the cold diazonium salt solution from Step 1 to the hot acidic solution. Vigorous evolution of nitrogen gas will be observed. Causality: The C-N bond in the diazonium salt is weak. In the presence of water at high temperatures, the diazonium group ( $-\text{N}_2^+$ ) is displaced by a hydroxyl group ( $-\text{OH}$ ) in an  $\text{SN}_1$ -type reaction, releasing highly stable dinitrogen gas, which drives the reaction to completion.
- After the addition is complete, continue to heat the mixture for 15-20 minutes to ensure complete hydrolysis.
- Cool the reaction mixture to room temperature. The crude product may precipitate or form an oil.

#### Step 3: Work-up and Purification

- Extract the cooled reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Fluoro-5-iodophenol**.
- Purify the crude product via flash column chromatography or distillation under reduced pressure to obtain the final product of high purity.

## Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **3-Fluoro-5-iodophenol**.

## Applications in Research and Drug Development

The strategic placement of fluorine and iodine atoms makes **3-Fluoro-5-iodophenol** a highly valuable scaffold. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, attributes that are highly sought after in modern drug design. [10] The iodine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond-forming cross-coupling reactions.

## Case Study: A Scaffold for Advanced Bioimaging Agents

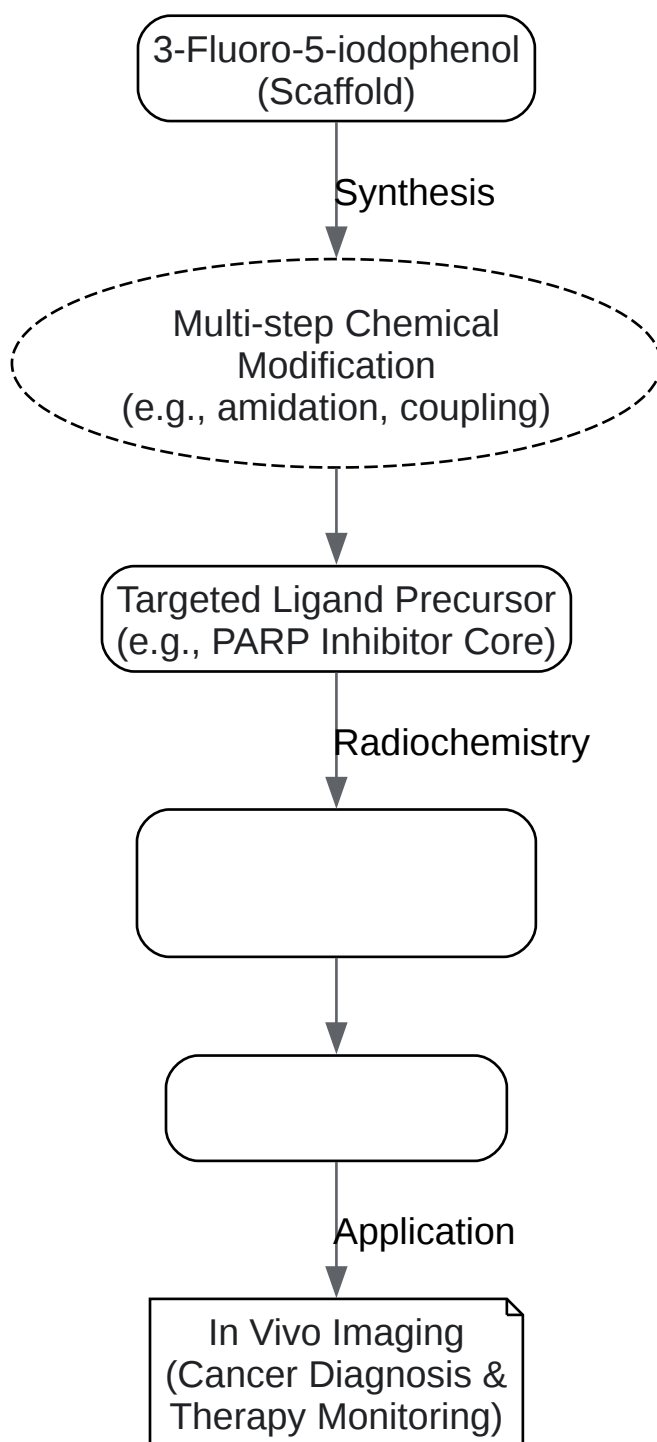
While direct applications of **3-Fluoro-5-iodophenol** are specific to individual research programs, its structural motif is found in precursors for sophisticated medical imaging agents. For instance, the closely related compound 3-Fluoro-5-iodobenzamide is a key precursor for synthesizing radiolabeled probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). [11]

These probes are often designed to target cancer-related biomarkers, such as Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair that is overexpressed in many cancers. [11] The 3-fluoro-5-iodophenyl core allows for dual-modality labeling:

- Radioiodination for SPECT: The iodine atom can be replaced with a radioactive isotope of iodine (e.g.,  $^{123}\text{I}$  or  $^{125}\text{I}$ ).
- Radiofluorination for PET: While direct replacement is less common, the stable fluorine atom directs synthetic modifications, and other positions can be labeled with  $^{18}\text{F}$ .

The phenol group of **3-Fluoro-5-iodophenol** serves as an excellent starting point to synthesize derivatives like the corresponding benzamide through multi-step sequences, highlighting its utility as a foundational building block.

## Conceptual Application Workflow



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Caption: Conceptual use of the 3-fluoro-5-iodophenyl scaffold.

## Safety, Handling, and Storage



Proper handling of halogenated organic compounds is essential to ensure laboratory safety. The following information is based on GHS classifications and data from suppliers.

## GHS Hazard Identification

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Serious Eye Damage	H318: Causes serious eye damage	GHS05 (Corrosion)
STOT, Single Exposure	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)
Source: PubChem, Sigma-Aldrich[1][2]		

## Recommended Handling Procedures

- Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][13]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
  - Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH/MSHA-approved respirator.[12]
- First Aid Measures:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

- Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][14]

## Conclusion

**3-Fluoro-5-iodophenol** is a strategically designed chemical intermediate with significant potential in advanced scientific research, particularly in the fields of medicinal chemistry and drug development. Its unique combination of a nucleophilic phenol, a versatile iodinated site for cross-coupling, and a property-modulating fluorine atom makes it a powerful tool for synthesizing complex molecular architectures, including next-generation diagnostic imaging agents and therapeutic candidates. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

